molecular formula C6H7Cl3O2 B7884701 1,1,1-Trichloro-4-ethoxy-3-buten-2-one

1,1,1-Trichloro-4-ethoxy-3-buten-2-one

Cat. No. B7884701
M. Wt: 217.5 g/mol
InChI Key: VKNLVLNOHCTKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trichloro-4-ethoxy-3-buten-2-one is a useful research compound. Its molecular formula is C6H7Cl3O2 and its molecular weight is 217.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trichloro-4-ethoxy-3-buten-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trichloro-4-ethoxy-3-buten-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Precursor for Trifluoromethyl-Substituted Heteroarenes : A derivative of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one, namely 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), is used as a building block for preparing trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines. This has been demonstrated in synthesizing the COX-2 selective, nonsteroidal anti-inflammatory drug Celebrex® (celecoxib) (Sommer et al., 2017).

  • Interaction with C-Nucleophiles : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide and organozinc compounds, leading to various substitution and addition products. These reactions are significant for creating complex chemical structures (Gorbunova et al., 1993).

  • Regiospecific Preparation of Azoles : 1,1,1-Trichloro-4,4-diethoxy-3-buten-2-one and its derivatives have been used for the regiospecific preparation of azoles, which are vital in pharmaceuticals and agrochemicals. This includes the transformation of the trichloromethyl group into carboxylic groups under mild conditions (Martins et al., 2003).

  • Peptide Synthesis : A specific derivative, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, has been proposed as a suitable protecting group for the N-H terminal of amino acids in peptide synthesis. The protecting group can be removed by acidic hydrolysis, facilitating peptide bond formation without racemization (Gorbunova et al., 1991).

  • Reaction with Amines : The kinetics of the reaction of 1,1,1-trichloro-4-methoxy-3-penten-2-one with various aliphatic and aromatic amines have been studied, providing insights into addition-elimination mechanisms, which are fundamental in organic synthesis (Gesser et al., 1995).

properties

IUPAC Name

1,1,1-trichloro-4-ethoxybut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNLVLNOHCTKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trichloro-4-ethoxy-3-buten-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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